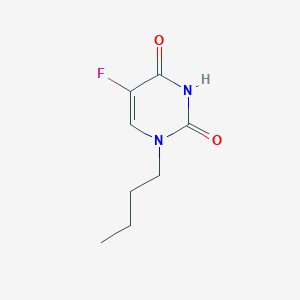
1-Butyl-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent5-Fluorouracil itself is a pyrimidine analog used primarily in the treatment of various cancers .
Preparation Methods
The synthesis of 1-Butyl-5-fluorouracil typically involves the alkylation of 5-fluorouracil. The reaction conditions often include the use of a suitable butylating agent, such as butyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
1-Butyl-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: As a derivative of 5-fluorouracil, it may have potential as an anticancer agent, although its efficacy and safety would need thorough investigation.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-Butyl-5-fluorouracil is likely similar to that of 5-fluorouracil. It involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidylate, a nucleotide necessary for DNA replication, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
1-Butyl-5-fluorouracil can be compared with other fluorouracil derivatives such as:
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other agents.
5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer therapy.
The uniqueness of this compound lies in its butyl group, which may confer different pharmacokinetic properties and potentially alter its biological activity compared to other fluorouracil derivatives .
Properties
CAS No. |
69243-15-8 |
|---|---|
Molecular Formula |
C8H11FN2O2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
1-butyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4H2,1H3,(H,10,12,13) |
InChI Key |
RCHKDVLSPJBSLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















